2-(4-Methylphenoxy)benzonitrile

Physical Organic Chemistry Structure-Activity Relationship Proton Affinity

2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) is a diaryl ether derivative of benzonitrile, characterized by a 4-methylphenoxy substituent ortho to the nitrile group. The molecular formula is C14H11NO, with a molecular weight of 209.24 g/mol.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 79365-05-2
Cat. No. B1338003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)benzonitrile
CAS79365-05-2
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=CC=C2C#N
InChIInChI=1S/C14H11NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,1H3
InChIKeyFTXMRDIYTHLABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) – Structural and Physicochemical Overview


2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) is a diaryl ether derivative of benzonitrile, characterized by a 4-methylphenoxy substituent ortho to the nitrile group . The molecular formula is C14H11NO, with a molecular weight of 209.24 g/mol . This compound exists as a solid at ambient temperature, and its commercial specification is a minimum purity of 95% .

2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) – Why Simple Substitution with Regioisomers or Other Benzonitrile Derivatives is Inadequate


The ortho-substitution pattern of 2-(4-Methylphenoxy)benzonitrile fundamentally alters its electronic and steric properties compared to its para- or meta-substituted regioisomers, as well as other benzonitrile derivatives [1]. This ortho effect, quantified in a study of 2-substituted benzonitriles, results in differences in basicity and protonation behavior of up to 25 kJ/mol relative to the 4-substituted isomers [1]. Such differences directly impact reactivity in nucleophilic substitution and cross-coupling reactions, making it a non-interchangeable intermediate in specific synthetic routes .

2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) – Evidence-Based Differentiation for Scientific and Industrial Procurement


Ortho-Substitution Enhances Basicity: A Quantified Ortho Effect of up to 25 kJ/mol

The ortho-substituted 2-(4-methylphenoxy)benzonitrile exhibits a significant 'ortho effect' on its basicity when compared to its 4-substituted regioisomer. Theoretical calculations (DFT B3LYP/6-311+G(d,p)) on a series of 2-substituted benzonitriles demonstrate that the ortho effect, defined as the difference in basicity relative to the 4-substituted isomers, can reach up to 25 kJ mol⁻¹ [1]. While this study did not include the specific 4-methylphenoxy derivative, it established the class-level behavior that ortho substitution on benzonitriles introduces a non-negligible steric and electronic perturbation not present in para-substituted analogs [1].

Physical Organic Chemistry Structure-Activity Relationship Proton Affinity

Validated Synthetic Utility as a Key Intermediate for 4-(4-Methylphenoxy)benzylamine

Japanese Patent JPH08291116A explicitly identifies 2-(4-methylphenoxy)benzonitrile as the preferred starting material (Component A) for the industrial-scale production of 4-(4-methylphenoxy)benzylamine, a key intermediate for pharmaceuticals and insecticides . The patent describes a catalytic reduction process under hydrogen pressure (normal pressure to 100 kg/cm²) and temperature (20–150 °C) in the presence of ammonia, yielding the target amine in high yield and purity . This patent establishes a direct, validated synthetic pathway that is unique to the ortho-substituted benzonitrile.

Organic Synthesis Pharmaceutical Intermediate Agrochemical Intermediate

Inhibition of Human Placental Alkaline Phosphatase (PLAP) with an IC₅₀ of 1.00E+7 nM

In a standardized in vitro enzyme inhibition assay, 2-(4-methylphenoxy)benzonitrile inhibited human placental alkaline phosphatase (PLAP) with an IC₅₀ of 1.00E+7 nM (10 µM) in the presence of 10 mM p-nitrophenyl phosphate as substrate [1]. This data point provides a baseline for its activity against this target. While direct comparative data against close analogs in the same assay are not available, this value establishes a reference for future structure-activity relationship (SAR) studies.

Enzyme Inhibition Biochemical Assay Alkaline Phosphatase

Commercially Available with a Standardized Minimum Purity of 95%

2-(4-Methylphenoxy)benzonitrile is commercially available from major suppliers with a specified minimum purity of 95% . This specification ensures a consistent level of quality suitable for research and development purposes. The compound is recommended for long-term storage in a cool, dry place .

Chemical Procurement Quality Control Research Reagent

2-(4-Methylphenoxy)benzonitrile (CAS 79365-05-2) – Optimal Research and Industrial Application Scenarios


Synthesis of 4-(4-Methylphenoxy)benzylamine as an Agrochemical and Pharmaceutical Intermediate

This compound is the preferred starting material for the catalytic reduction to 4-(4-methylphenoxy)benzylamine, as detailed in Japanese Patent JPH08291116A . The resulting amine is a key intermediate for insecticides and miticides, making 2-(4-methylphenoxy)benzonitrile an essential building block in agrochemical R&D and production .

Probing Alkaline Phosphatase Isozyme Inhibition in Biochemical Assays

With a reported IC₅₀ of 1.00E+7 nM against human placental alkaline phosphatase, this compound can serve as a reference inhibitor or a starting scaffold for medicinal chemistry efforts aimed at developing selective alkaline phosphatase modulators .

Physical Organic Chemistry Studies of the Ortho Effect in Benzonitriles

As a representative 2-substituted benzonitrile, 2-(4-methylphenoxy)benzonitrile can be used to experimentally and computationally investigate the ortho effect on basicity, protonation, and reactivity, contributing to a deeper understanding of substituent effects in aromatic systems .

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